molecular formula C10H14BrN B13554671 (2S)-1-(3-Bromo-2-methylphenyl)propan-2-amine

(2S)-1-(3-Bromo-2-methylphenyl)propan-2-amine

Katalognummer: B13554671
Molekulargewicht: 228.13 g/mol
InChI-Schlüssel: SPGBNUJYVGYKCB-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-1-(3-Bromo-2-methylphenyl)propan-2-amine is an organic compound that belongs to the class of phenylpropanamines This compound is characterized by the presence of a bromine atom at the 3-position and a methyl group at the 2-position of the phenyl ring, along with an amine group attached to the propan-2-amine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(3-Bromo-2-methylphenyl)propan-2-amine typically involves the following steps:

    Bromination: The starting material, 2-methylphenylpropan-2-amine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Separation and Purification: The brominated product is then separated and purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is essential for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-1-(3-Bromo-2-methylphenyl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as hydroxide, cyanide, or amines replace the bromine atom to form new compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), sodium cyanide (NaCN), ammonia (NH3)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Hydroxylated, cyanated, or aminated derivatives

Wissenschaftliche Forschungsanwendungen

(2S)-1-(3-Bromo-2-methylphenyl)propan-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of (2S)-1-(3-Bromo-2-methylphenyl)propan-2-amine involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The bromine atom and the amine group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2S)-1-(3-Chloro-2-methylphenyl)propan-2-amine: Similar structure with a chlorine atom instead of bromine.

    (2S)-1-(3-Fluoro-2-methylphenyl)propan-2-amine: Similar structure with a fluorine atom instead of bromine.

    (2S)-1-(3-Iodo-2-methylphenyl)propan-2-amine: Similar structure with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in (2S)-1-(3-Bromo-2-methylphenyl)propan-2-amine imparts unique reactivity and properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size, electronegativity, and ability to participate in specific types of chemical reactions make this compound distinct and valuable for various applications.

Eigenschaften

Molekularformel

C10H14BrN

Molekulargewicht

228.13 g/mol

IUPAC-Name

(2S)-1-(3-bromo-2-methylphenyl)propan-2-amine

InChI

InChI=1S/C10H14BrN/c1-7(12)6-9-4-3-5-10(11)8(9)2/h3-5,7H,6,12H2,1-2H3/t7-/m0/s1

InChI-Schlüssel

SPGBNUJYVGYKCB-ZETCQYMHSA-N

Isomerische SMILES

CC1=C(C=CC=C1Br)C[C@H](C)N

Kanonische SMILES

CC1=C(C=CC=C1Br)CC(C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.